Lipophilicity-Driven Differentiation: 4-Ethoxyphenylsulfonyl vs. Butylsulfonyl Substitution Impact on cLogP and Predicted Membrane Permeability
The 4-ethoxyphenylsulfonyl analog (target compound) is predicted to exhibit significantly higher lipophilicity than the butylsulfonyl analog (CAS 1171373-92-4) owing to the additional aromatic ring and ethoxy substituent. The molecular weight difference is 64.01 Da (381.51 vs. 317.47), primarily attributable to the aromatic carbons and ether oxygen, which also elevates cLogP by approximately 1.5–2.0 log units based on fragment-based calculations from validated 1,3,4-thiadiazole SAR datasets [1]. This difference directly impacts passive membrane permeability and non-specific protein binding, critical parameters for cell-based assay selection and in vivo study design.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 381.51 g·mol⁻¹; estimated cLogP 3.2–3.8 |
| Comparator Or Baseline | 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole (CAS 1171373-92-4): MW 317.47 g·mol⁻¹; estimated cLogP 1.7–2.2 |
| Quantified Difference | ΔMW = +64.04 Da; ΔcLogP ≈ +1.5 log units (range) |
| Conditions | Fragment-based computational prediction using experimentally derived contributions from 1,3,4-thiadiazole SAR series |
Why This Matters
Higher lipophilicity alters compound distribution in cellular assays and in vivo models, making the ethoxyphenyl derivative preferable for targets requiring enhanced membrane penetration but demanding careful control of solubility and non-specific binding.
- [1] Jain AK, Sharma S, Vaidya A, Ravichandran V, Agrawal RK. 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chem Biol Drug Des. 2013;81:557-576. doi:10.1111/cbdd.12125 View Source
